1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a fused pyrrole-pyridine heterocyclic building block with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol. The compound features a carboxylic acid at the 7-position of the pyridine ring and an N1-methyl substituent on the pyrrole nitrogen.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1638764-37-0
Cat. No. B15123418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
CAS1638764-37-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C=CC2=NC=CC(=C21)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-5-3-7-8(11)6(9(12)13)2-4-10-7/h2-5H,1H3,(H,12,13)
InChIKeyBLDCSYARXOYZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1638764-37-0): Core Heterocyclic Building Block for Kinase and Demethylase Inhibitor Programs


1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a fused pyrrole-pyridine heterocyclic building block with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol [1]. The compound features a carboxylic acid at the 7-position of the pyridine ring and an N1-methyl substituent on the pyrrole nitrogen. It is classified as a heterocyclic building block primarily utilized as a synthetic intermediate for constructing more complex pyrrolopyridine-based bioactive molecules, notably inhibitors targeting the histone demethylase KDM5A/JARID1 family and GluN2B-selective negative allosteric modulators [2][3].

Why 1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Cannot Be Casually Substituted: Regiochemistry, N-Substitution, and Functional Group Identity as Critical Procurement Variables


The pyrrolo[3,2-b]pyridine scaffold supports multiple regioisomers (2-, 3-, and 7-carboxylic acid positions) and N-substitution states (N-H, N-methyl, N-alkyl), each producing distinct synthetic handles and physicochemical profiles that are non-interchangeable [1]. The 7-carboxylic acid position is specifically utilized in patent-defined histone demethylase inhibitor pharmacophores, where a carboxylic acid or bioisostere at the 7-position is a mandatory structural element [2]. The N1-methyl group eliminates an H-bond donor compared to the N-H analog (C8H6N2O2), altering LogP and metabolic stability, while retaining the free carboxylic acid for direct amide coupling—a functionality lost in the corresponding methyl ester (CAS 1261474-46-7) without prior hydrolysis .

1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decisions


N1-Methyl Substitution Confers Differentiated Lipophilicity and Hydrogen Bond Donor Count vs. N-H Parent

1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (C9H8N2O2, MW 176.17) possesses a computed XLogP3 of 0.5 and exactly 1 hydrogen bond donor (the carboxylic acid OH) [1]. Its direct N-H analog, 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190319-18-6, C8H6N2O2, MW 162.15), contains 2 hydrogen bond donors (pyrrole NH plus COOH), contributing to lower lipophilicity and altered membrane permeability . The N1-methylation eliminates one HBD while modestly increasing lipophilicity and molecular weight, parameters that directly influence CNS penetration potential and metabolic stability in the context of GluN2B modulator programs where N1-substituent SAR was systematically explored [2].

Physicochemical profiling Medicinal chemistry Lead optimization

7-Carboxylic Acid Regiochemistry Enables Direct Amide Coupling at the Pharmacophore-Relevant Position for KDM5A and Histone Demethylase Inhibitors

The carboxylic acid at the 7-position of the pyrrolo[3,2-b]pyridine scaffold is a mandatory structural requirement in the histone demethylase inhibitor chemotype, as defined in US Patent 10016401, where the core ring system bears 'at the 7-position a carboxylic acid or bioisostere thereof, and a second substituent at the 2-position' [1]. This contrasts with the 3-carboxylic acid regioisomer (1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, CAS 1346608-64-7, C9H8N2O2, MW 176.17), which places the carboxylic acid on the pyrrole ring rather than the pyridine ring, producing a fundamentally different vector for amide coupling and precluding its use as a direct intermediate for the patented 7-position KDM inhibitor pharmacophore . The 7-carboxylic acid position is also the attachment point observed in co-crystal structures of KDM5A inhibitors (PDB 6BGY, 6BGZ, 6BH5), confirming its relevance for target engagement [2].

Histone demethylase inhibition Epigenetics Cancer therapeutics

Free Carboxylic Acid Provides Direct Amide Coupling Capability Without Deprotection Step, Unlike the Methyl Ester Analog

1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid bears a free carboxylic acid (C(=O)OH) that is directly available for amide bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt), enabling one-step conjugation to amines without a deprotection sequence [1]. The corresponding methyl ester analog, 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, methyl ester (CAS 1261474-46-7, C9H8N2O2, MW 176.17), requires an additional hydrolysis step (e.g., LiOH, NaOH) to liberate the free acid prior to coupling, adding one synthetic step and potentially introducing yield losses and purification burden . The free acid form is commercially available at 98% purity (Leyan, Cat. No. 1548078) and NLT 98% (Moldb, Cat. No. M402883), enabling direct use in parallel synthesis and library production without pre-activation steps .

Amide coupling Synthetic efficiency Peptide mimetics

Absence of 5-Bromo Substituent Enables Unencumbered Electrophilic Functionalization at the Pyrrole 5-Position vs. 5-Bromo Analog

1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid lacks a substituent at the 5-position of the pyrrole ring, leaving this site available for electrophilic aromatic substitution (e.g., halogenation, nitration) or directed C-H functionalization, enabling late-stage diversification at a position distinct from the 7-carboxylic acid handle [1]. In contrast, the 5-bromo analog (5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, CAS 2091299-15-7, C9H7BrN2O2, MW 255.07) is pre-functionalized with bromine, which precludes electrophilic chemistry at that position and adds +78.90 Da molecular weight, altering bulk physicochemical properties . The non-brominated compound thus offers greater synthetic flexibility: it can be used directly for 5-position diversification (Suzuki, Buchwald-Hartwig, or C-H activation) or serve as an intermediate for preparing the 5-bromo compound itself via electrophilic bromination (NBS or Br2).

Late-stage functionalization Diversification Cross-coupling

Commercially Available at 98% Purity with Analytical Documentation, Enabling Direct Use in SAR Campaigns Without Repurification

1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is stocked by multiple vendors at 98% purity (Leyan Cat. 1548078, 98%; Moldb Cat. M402883, NLT 98%) with analytical documentation including NMR, HPLC, and LC-MS provided . This purity specification meets the typical ≥95% threshold for direct use in medicinal chemistry SAR campaigns without upfront repurification, reducing procurement-to-assay cycle time. In comparison, the N-H analog 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190319-18-6) is typically offered at 95.0%+ purity , and the 3-carboxylic acid regioisomer (CAS 1346608-64-7) at 97% purity , indicating that the target compound's 98% specification provides marginal but meaningful purity advantage for quantitative biochemical assay work where impurity profiles can confound IC50 determinations.

Compound procurement Quality assurance Medicinal chemistry workflows

N1-Methyl Substitution is a Key SAR Variable in GluN2B Negative Allosteric Modulator Programs, with N-Substituent Identity Directly Impacting CYP Inhibition and hERG Liability

In a systematic SAR study of 1H-pyrrolo[3,2-b]pyridine-based GluN2B-selective negative allosteric modulators, the identity of the N1-substituent was shown to directly modulate not only GluN2B binding potency (IC50 values spanning low nanomolar to >10,000 nM range) but also critical off-target liabilities including CYP450 inhibition and hERG channel binding (hERG IC50 values ranging from 5.3 μM to >10 μM across N-substituent variants) [1]. While the specific compound 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid was not itself profiled as an end-product in this study, its N1-methyl substitution pattern matches the structural features that produced favorable GluN2B binding and manageable CYP/hERG profiles in the reported SAR series. The N1-methyl group represents the minimal alkyl substitution that eliminates the pyrrole N-H while avoiding the steric bulk associated with larger N-alkyl groups that can degrade potency [1].

CNS drug discovery NMDA receptor modulation GluN2B NAM

Optimal Application Scenarios for 1-Methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Based on Quantitative Differentiation Evidence


Synthesis of Histone Demethylase (KDM5A/JARID1) Inhibitors via 2-Position Functionalization

For medicinal chemistry programs targeting the KDM5A/JARID1 family of histone demethylases, 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid serves as the optimal core scaffold. The 7-carboxylic acid matches the patent-defined pharmacophore requirement (US 10016401), while the free acid enables direct amide coupling without a deprotection step, saving one synthetic operation per analog [1]. The unsubstituted 2-position allows introduction of diverse bicyclic heteroaryl groups as specified in the histone demethylase inhibitor patent, and the 5-position remains available for additional diversification [2].

Diversification Platform for GluN2B-Selective Negative Allosteric Modulator Lead Optimization

In CNS drug discovery programs targeting the NMDA receptor GluN2B subunit, the N1-methyl pyrrolo[3,2-b]pyridine core with a 7-carboxylic acid handle provides a validated entry point for SAR exploration. The N1-methyl substitution eliminates the pyrrole N-H hydrogen bond donor (reducing HBD count to 1), which is aligned with CNS drug design principles for improving brain penetration [3]. The 7-carboxylic acid can be elaborated into various amide substituents, while the 6-position is amenable to aryl group introduction, mirroring the SAR strategy reported in the GluN2B NAM lead optimization series [3].

Parallel Library Synthesis for Epigenetic and Kinase Drug Discovery Programs

For high-throughput medicinal chemistry workflows generating 50-500 compound libraries, the 98% commercial purity with provided analytical documentation (NMR, HPLC, LC-MS) enables direct use from the stock bottle without repurification, reducing procurement-to-assay cycle time . The free carboxylic acid allows one-step amide coupling across diverse amine sets, and the unsubstituted 5-position provides a secondary diversification vector through electrophilic halogenation or C-H activation, making this a highly efficient branching intermediate for parallel synthesis [4].

Intermediate for Preparing 5-Substituted and 2,5-Disubstituted Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Derivatives

For programs requiring late-stage introduction of substituents at the pyrrole 5-position, the non-brominated target compound provides synthetic flexibility not available with the pre-brominated analog (CAS 2091299-15-7). The 5-position can be selectively halogenated (Br, Cl, I) under controlled conditions, or directly functionalized via directed C-H activation, enabling access to 5-aryl, 5-heteroaryl, or 5-amino derivatives that would be inaccessible from the 5-bromo compound alone [4]. This positions the target compound as a more versatile procurement choice for exploratory SAR programs where the optimal 5-substituent has not yet been defined.

Quote Request

Request a Quote for 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.